

cibinetide solubility and storage conditions

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Compound Focus: Cibinetide

CAS No.: 1208243-50-8

Cat. No.: S523699

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Solubility, Storage, and Handling

The table below summarizes the key physical characteristics and handling guidelines for **cibinetide** from supplier data sheets and research publications.

Property	Specifications
Molecular Weight	1257.31 g/mol [1] [2]
CAS Number	1208243-50-8 [1] [3] [2]
Sequence	Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser (Glp = pyroglutamic acid) [1]
Appearance	Freeze-dried solid [1], white to off-white [2]
Purity	>95% by HPLC [1]
Solubility	>50 mg/mL in water [1]. Soluble in various solvents for experimental use [2].
Recommended Stock Solutions	66.67 mg/mL in H ₂ O (adjust pH to 8 with NH ₃ ·H ₂ O) [2].

Property	Specifications
Long-Term Storage	Store dry, frozen, and in the dark [1]. As a powder: -80°C for 2 years; -20°C for 1 year [2].
In-Solution Storage	Aqueous solutions: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [2].

Experimental Protocols and Applications

Here are detailed methodologies for key experiments involving **cibinetide**, as cited in recent literature.

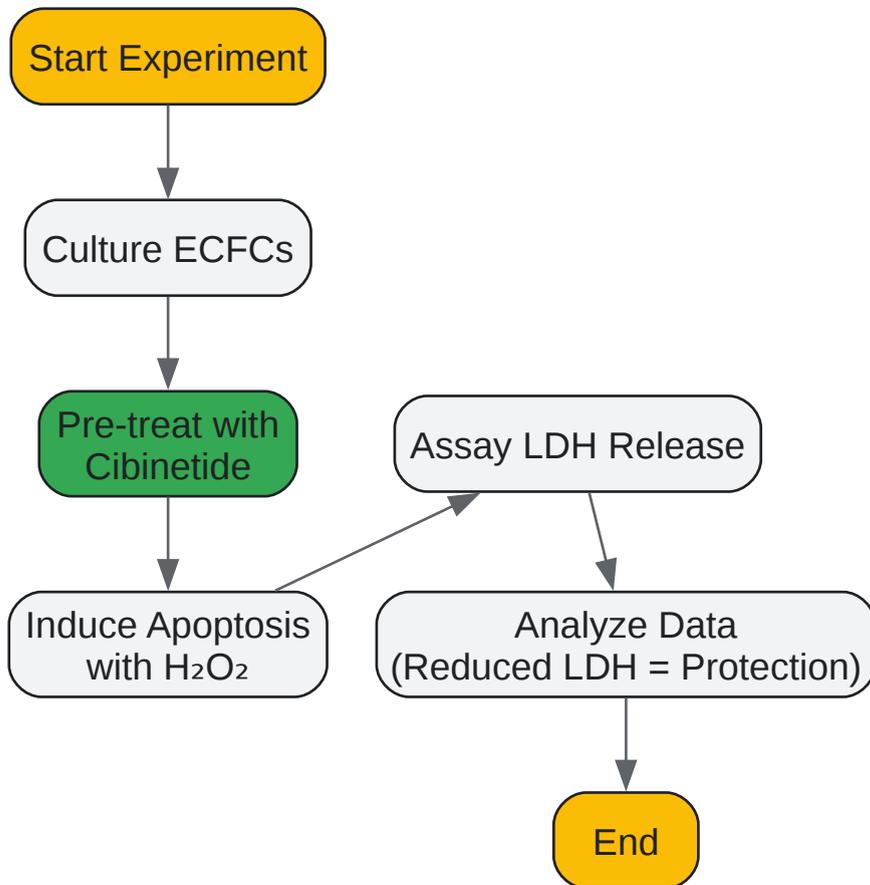
In Vitro Protocol: Assessing Anti-apoptotic Effects on Endothelial Cells

This protocol is adapted from studies investigating **cibinetide**'s protective role against oxidative stress-induced apoptosis in Endothelial Colony-Forming Cells (ECFCs) [3] [2].

- **Objective:** To determine the protective effect of **cibinetide** against H₂O₂-induced apoptosis in ECFCs.
- **Materials:**
 - Endothelial Colony-Forming Cells (ECFCs)
 - Cell culture medium and reagents
 - H₂O₂
 - **Cibinetide** (stock solution prepared as above)
 - Erythropoietin (EPO, 5 IU/mL) as a positive control
 - LDH (Lactate Dehydrogenase) assay kit
- **Procedure:**
 - **Cell Preparation:** Culture ECFCs under standard conditions until 70-80% confluent.
 - **Pre-treatment:** Pre-treat cells with **cibinetide** at various concentrations (e.g., 1 ng/mL, 100 ng/mL, 1000 ng/mL) or EPO (5 IU/mL) for a specified period (e.g., 1-2 hours) [3].
 - **Oxidative Stress Induction:** Expose the cells to H₂O₂ (at a concentration determined by preliminary toxicity assays) to induce apoptosis.
 - **Assessment:** After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
 - **LDH Measurement:** Use an LDH assay kit to measure the amount of LDH released into the supernatant, which correlates with cell damage and death.

- **Data Analysis:** Compare LDH release in **cibinetide**-treated groups against H₂O₂-only control and positive control groups. A significant reduction in LDH indicates a protective anti-apoptotic effect.
- **Expected Outcome:** **Cibinetide** is expected to significantly reduce LDH release, demonstrating enhanced cell survival comparable to the EPO positive control [3].

The following diagram illustrates the key steps and signaling pathways involved in this in vitro protocol:



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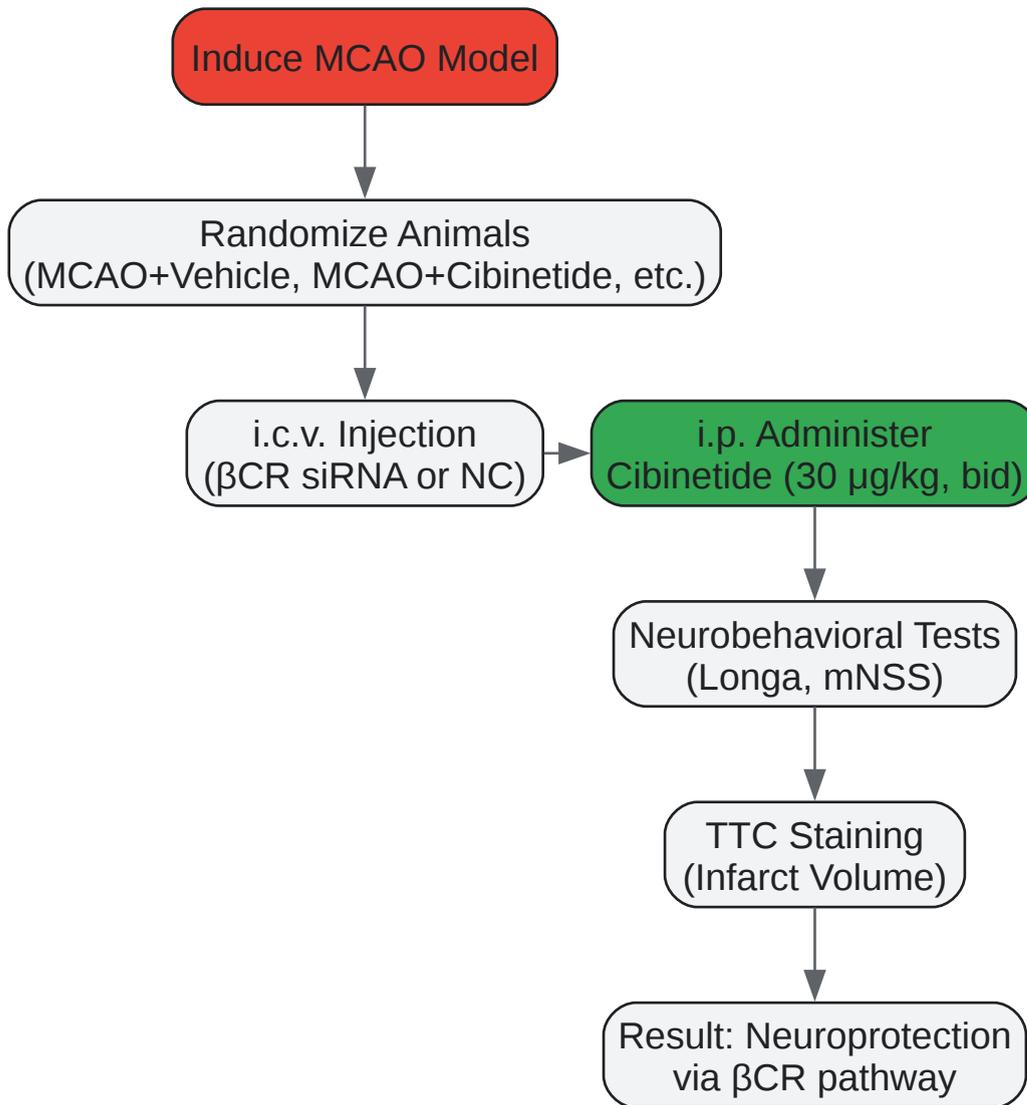
In Vivo Protocol: Neuroprotection in Cerebral Ischemia (MCAO) Model

This protocol is based on a 2024 study that elucidated the neuroprotective role of ARA290 (**cibinetide**) in a mouse model of middle cerebral artery occlusion (MCAO) [4].

- **Objective:** To evaluate the neuroprotective effects of **cibinetide** against cerebral ischemic injury.

- **Materials:**
 - Adult male C57BL/6J mice
 - **Cibinetide**
 - siRNA against β -common receptor (β CR) and negative control (NC)
 - Surgical equipment for MCAO
- **Procedure:**
 - **Animal Model:** Subject mice to MCAO surgery to induce cerebral ischemia, followed by reperfusion [4].
 - **Drug Administration:**
 - **Grouping:** Randomize animals into groups (e.g., MCAO+Vehicle, MCAO+**Cibinetide**, MCAO+**Cibinetide**+ β CR siRNA, MCAO+NC) [4].
 - **Dosing:** Administer **cibinetide** intraperitoneally (i.p.) at a dose of **30 μ g/kg**, twice daily, starting at the beginning of reperfusion [4].
 - **Mechanism Investigation:** To confirm the role of the β CR receptor, perform an intracerebroventricular (i.c.v.) injection of β CR siRNA or NC immediately after reperfusion [4].
 - **Neurobehavioral Evaluation:** At 1, 3, 5, 7, and 14 days post-stroke, assess neurological function using the **Longa test** and **modified Neurological Severity Score (mNSS)** [4].
 - **Infarction Volume Analysis:** At the study endpoint (e.g., 7 days), sacrifice the animals and analyze brain infarction volume using **2,3,5-Triphenyltetrazolium Chloride (TTC) staining** [4].
- **Expected Outcome:** **Cibinetide** treatment is expected to significantly improve neurological scores and reduce cerebral infarction volume compared to the vehicle group. This protective effect should be suppressed in the group that received β CR siRNA, confirming the receptor's critical role [4].

The workflow and key interventions for this in vivo study are summarized below:



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Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of cibinetide? Cibinetide is a specific agonist of the innate repair receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the beta-common receptor (βCR/CD131). Its activation initiates a local anti-inflammatory response, inhibits death signals, and exerts anti-apoptotic effects, leading to tissue protection and pain relief without stimulating red blood cell production [1] [4].

Q2: Why is my cibinetide solution precipitating, and how can I prevent it? Precipitation can occur if the stock solution is not prepared correctly or experiences repeated freeze-thaw cycles.

- **Prevention:** Always adjust the pH to 8 when preparing stock solutions in water [2]. Aliquot the stock solution into single-use portions immediately after preparation to minimize freeze-thaw cycles. Store aliquots at **-80°C** for long-term stability [1] [2].

Q3: Can cibinetide and EPO be used interchangeably in experiments? No. While both can activate tissue-protective pathways, **cibinetide** selectively targets the EPOR/ β CR heteroreceptor to provide tissue protection and neuroprotection **without** the hematopoietic (red blood cell-producing) side effects associated with EPO, which acts on the EPOR homodimer [4]. Your experimental goal (tissue protection vs. erythropoiesis) should guide the choice.

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References

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